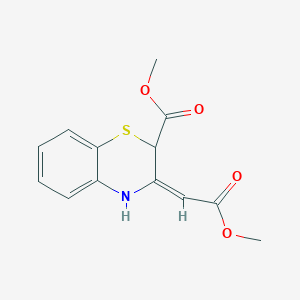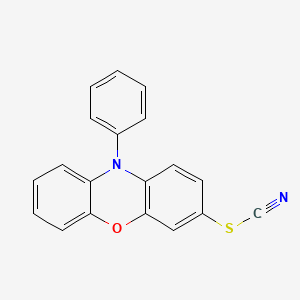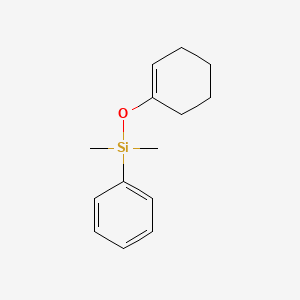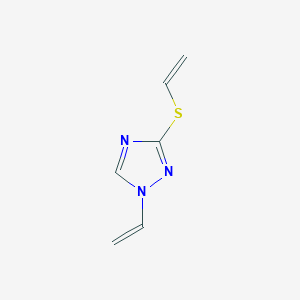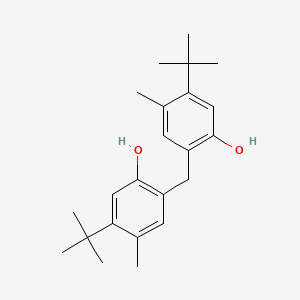
2,5-Dimethyl-4-oxooxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-4-oxooxolane-3-carboxylic acid is an organic compound with a molecular formula of C7H10O4 It is a derivative of oxolane, featuring a carboxylic acid group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-oxooxolane-3-carboxylic acid typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® in a flow reactor. The reaction is carried out at room temperature, and the resulting oxazoline is then oxidized to the corresponding oxazole using commercial manganese dioxide . This method provides a stereospecific synthesis with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts like manganese dioxide ensures efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity, making the process suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-oxooxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acyl chloride derivatives and subsequent substituted products.
Scientific Research Applications
2,5-Dimethyl-4-oxooxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-oxooxolane-3-carboxylic acid involves its interaction with various molecular targets. The compound’s carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ketone group can participate in redox reactions, affecting cellular processes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-oxooxolane-2-carboxylic acid: Similar structure but with different substitution patterns.
2,5-Furandicarboxylic acid: Contains a furan ring instead of an oxolane ring.
Macrooxazoles: Oxazole derivatives with similar functional groups but different ring structures.
Uniqueness
2,5-Dimethyl-4-oxooxolane-3-carboxylic acid is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
66191-50-2 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
2,5-dimethyl-4-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-3-5(7(9)10)6(8)4(2)11-3/h3-5H,1-2H3,(H,9,10) |
InChI Key |
MJGYDHDRGAWWMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)C(O1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane](/img/structure/B14476070.png)

![2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-](/img/structure/B14476083.png)
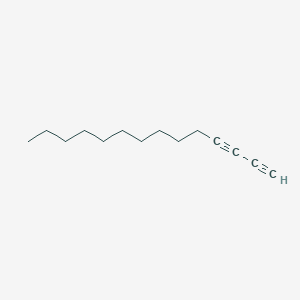
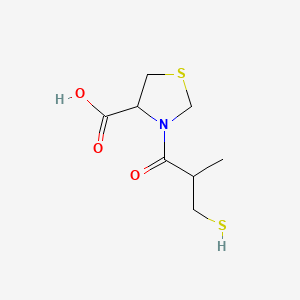
![2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol](/img/structure/B14476100.png)

